

# An In-depth Technical Guide to Oxazolidine, 3-butyl-2-(1-ethylpentyl)-

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## Compound of Interest

Compound Name: Oxazolidine, 3-butyl-2-(1-ethylpentyl)-

Cat. No.: B068492

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of **Oxazolidine, 3-butyl-2-(1-ethylpentyl)-**, a heterocyclic compound with potential applications in various scientific fields. This document details its molecular characteristics, synthesis, and analytical characterization, offering valuable information for researchers in organic synthesis, materials science, and drug discovery.

## Molecular and Physical Data

The fundamental properties of **Oxazolidine, 3-butyl-2-(1-ethylpentyl)-** are summarized in the table below, providing a quick reference for key quantitative data.

Property	Value	Reference
Molecular Weight	227.39 g/mol	[1][2][3][4][5][6]
Molecular Formula	C <sub>14</sub> H <sub>29</sub> NO	[2][3][4][5][6]
CAS Number	165101-57-5	[1][3][4][5]
Boiling Point	180 °C (lit.)	[4][5][7]
Density	1.04 g/mL at 25 °C (lit.)	[4][5][7]
Refractive Index (n <sub>20/D</sub> )	1.449 (lit.)	[5][7]
LogP	4.2 at 25 °C	[5]
Water Solubility	122.8 mg/L at 25 °C	[5]

## Synthesis and Characterization

The synthesis of **Oxazolidine, 3-butyl-2-(1-ethylpentyl)-** is most commonly achieved through a condensation reaction.[1] This process is a cornerstone of heterocyclic chemistry and provides a reliable route to the oxazolidine core structure.

A typical synthesis involves the condensation of N-butylaminoethanol with 2-ethylhexanal.[1] The reaction is often catalyzed by acidic conditions to facilitate the cyclization process.[1]

Materials:

- N-butylaminoethanol
- 2-ethylhexanal
- Anhydrous toluene (or a similar azeotroping solvent)
- Acid catalyst (e.g., p-toluenesulfonic acid)
- Dean-Stark apparatus
- Standard laboratory glassware

#### Procedure:

- To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add equimolar amounts of N-butylaminoethanol and 2-ethylhexanal in anhydrous toluene.
- Add a catalytic amount of p-toluenesulfonic acid to the mixture.
- Heat the reaction mixture to reflux. The water formed during the condensation reaction will be removed azeotropically and collected in the Dean-Stark trap.
- Monitor the reaction progress by observing the amount of water collected. The reaction is typically complete when the theoretical amount of water has been removed.
- After completion, cool the reaction mixture to room temperature.
- Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude product by vacuum distillation to obtain pure **Oxazolidine, 3-butyl-2-(1-ethylpentyl)-**.

#### *Synthesis workflow for **Oxazolidine, 3-butyl-2-(1-ethylpentyl)-**.*

The structural elucidation and purity assessment of the synthesized compound are performed using standard analytical techniques.

#### 1. Mass Spectrometry (MS):

- Objective: To confirm the molecular weight and fragmentation pattern.
- Method: A sample is introduced into a mass spectrometer (e.g., using electrospray ionization - ESI).
- Expected Result: The mass spectrum should show a molecular ion peak  $[M+H]^+$  corresponding to a molecular weight of 227.39 g/mol .[\[1\]](#)

## 2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Objective: To determine the chemical structure by analyzing the environment of proton ( $^1\text{H}$ ) and carbon ( $^{13}\text{C}$ ) nuclei.
- Method: A sample is dissolved in a deuterated solvent (e.g.,  $\text{CDCl}_3$ ) and analyzed using an NMR spectrometer.
- Expected  $^1\text{H}$  NMR Spectra: Characteristic signals for the protons on the oxazolidine ring are expected in the range of  $\delta$  3.5–4.0 ppm.<sup>[1]</sup> Signals corresponding to the butyl and ethylpentyl groups will also be present in the aliphatic region.
- Expected  $^{13}\text{C}$  NMR Spectra: The carbon atom at the 2-position of the oxazolidine ring (C-O-N) is expected to have a chemical shift in the downfield region, typically between 85 and 105 ppm.<sup>[1]</sup>

## 3. Fourier-Transform Infrared (FTIR) Spectroscopy:

- Objective: To identify the functional groups present in the molecule.
- Method: A sample is analyzed using an FTIR spectrometer.
- Expected Spectra: The spectrum will show characteristic absorption bands for C-O-C and C-N-C linkages of the oxazolidine ring, as well as C-H stretching and bending vibrations of the alkyl substituents.<sup>[1]</sup> A notable absence of a broad O-H stretch (around  $3200\text{--}3600\text{ cm}^{-1}$ ) and a C=O stretch would confirm the formation of the oxazolidine ring and the absence of starting materials.<sup>[1]</sup>

# Potential Applications and Biological Context

While specific biological activities for **Oxazolidine, 3-butyl-2-(1-ethylpentyl)-** are not extensively documented, the broader class of oxazolidinone compounds is of significant interest in medicinal chemistry. Oxazolidinones are a class of synthetic antibiotics that inhibit bacterial protein synthesis.<sup>[8][9]</sup> They bind to the 50S ribosomal subunit, preventing the formation of the initiation complex, a unique mechanism of action that makes them effective against some multi-drug resistant bacteria.<sup>[8]</sup>

*Generalized mechanism of action for oxazolidinone antibiotics.*

Beyond potential pharmaceutical applications, **Oxazolidine, 3-butyl-2-(1-ethylpentyl)-** also serves as a moisture scavenger and a reactive diluent in specialty coatings and polyurethane systems.[1] Its ability to hydrolyze in the presence of water and subsequently react with isocyanates prevents the formation of carbon dioxide gas, thus avoiding defects in the final product.[1] This dual functionality makes it a valuable component in various industrial formulations.

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